![molecular formula C27H30O16 B049623 Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside CAS No. 117611-67-3](/img/structure/B49623.png)
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
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Description
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a bioflavonoid compound . It has a molecular formula of C26H28O15 . The average mass is 580.492 Da and the monoisotopic mass is 580.142822 Da .
Molecular Structure Analysis
The molecular structure of Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside includes 9 defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside include a molecular formula of C26H28O15, an average mass of 580.492 Da, and a monoisotopic mass of 580.142822 Da .Mechanism of Action
While the specific mechanism of action for Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is not available, it is known that Quercitrin, a similar compound, has potential anti-inflammation, antioxidative and neuroprotective effects . It has been found to induce apoptosis of colon cancer cells .
properties
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMGZSDYDNBFX-KLUVJTJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151840 |
Source
|
Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
CAS RN |
117611-67-3 |
Source
|
Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117611673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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